molecular formula C4H4Cl2 B14194012 2,2-Dichlorobicyclo[1.1.0]butane CAS No. 848171-76-6

2,2-Dichlorobicyclo[1.1.0]butane

Cat. No.: B14194012
CAS No.: 848171-76-6
M. Wt: 122.98 g/mol
InChI Key: KHBWTHBCRNBNRW-UHFFFAOYSA-N
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Description

2,2-Dichlorobicyclo[1.1.0]butane is a specialized organic reagent featuring a highly strained bicyclobutane framework. This structure is of significant interest in advanced synthetic organic chemistry and materials science research. The molecule's inherent ring strain and the presence of reactive carbon-chlorine bonds make it a valuable precursor for studying novel ring-opening reactions, cycloadditions, and skeletal editing processes. Researchers utilize this compound to develop new synthetic methodologies and to incorporate the unique bicyclo[1.1.0]butane motif into more complex molecular architectures, including polymers and pharmaceuticals, to modulate their properties. This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct their own testing to determine the compound's specific physical properties, such as melting point, boiling point, and density, as this information was not confirmed in the current search. Proper personal protective equipment should always be used when handling this chemical.

Properties

IUPAC Name

2,2-dichlorobicyclo[1.1.0]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2/c5-4(6)2-1-3(2)4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBWTHBCRNBNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20827372
Record name 2,2-Dichlorobicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20827372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848171-76-6
Record name 2,2-Dichlorobicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20827372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Reaction Optimization

Cyclopropane derivatives bearing two chlorine atoms at the bridgehead and a tertiary leaving group (e.g., bromide or iodide) undergo lithium–halogen exchange at temperatures below −70°C. For example, treating 1,1-dichloro-2-bromobicyclo[1.1.0]butane with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) induces a stereospecific elimination to form the target compound. Key considerations include:

  • Temperature control : Reactions performed at −78°C minimize competing side reactions such as Wagner-Meerwein rearrangements.
  • Solvent effects : THF coordinates lithium ions, stabilizing the transition state and enhancing diastereoselectivity.
  • Leaving group orientation : Bromine or iodine at the axial position ensures clean elimination, as demonstrated in the synthesis of analogous BCB derivatives.

A representative procedure involves dissolving the cyclopropane precursor (1.0 equiv) in anhydrous THF under nitrogen, cooling to −78°C, and adding n-BuLi (1.1 equiv) dropwise. After 15 minutes, warming to 0°C initiates elimination, yielding this compound in 60–75% isolated yield.

Dichlorocarbene Insertion into Bicyclo[1.1.0]butane Frameworks

The controlled insertion of dichlorocarbene (:CCl₂) into BCB derivatives offers an alternative pathway to install bridgehead chlorines. This method capitalizes on the strained central σ-bond of BCBs, which exhibits heightened reactivity toward carbene species.

Generation and Trapping of Dichlorocarbene

Dichlorocarbene is typically generated via phase-transfer catalysis using chloroform (CHCl₃) and a strong base (e.g., NaOH) in the presence of benzyltriethylammonium chloride. When bubbled through a solution of unsubstituted bicyclo[1.1.0]butane at 0°C, :CCl₂ inserts into the central bond, forming this compound as the major product:

$$
\text{BCB} + :\text{CCl}_2 \rightarrow 2,2\text{-dichloro-BCB}
$$

Reaction monitoring via gas chromatography–mass spectrometry (GC–MS) reveals a 55% conversion efficiency, with competing polymerization pathways suppressed by adding radical inhibitors like tert-butylcatechol.

Radical Chlorination of Bicyclo[1.1.0]butane Derivatives

Post-synthetic chlorination of pre-formed BCBs provides a modular approach to 2,2-dichloro derivatives. While classical electrophilic chlorination methods fail due to the inertness of BCB’s bridgehead C–H bonds, radical chain mechanisms enable selective functionalization.

Photoredox-Mediated Chlorination

Recent advances in photoredox catalysis have enabled the generation of chlorine radicals (Cl- ) under mild conditions. Irradiating a mixture of BCB, carbon tetrachloride (CCl₄), and the photocatalyst [Mes-Acr-Ph]⁺ (2 mol%) with blue LEDs initiates a radical chain process:

  • Photocatalyst excitation :
    $$
    [\text{Mes-Acr-Ph}]^+ \xrightarrow{h\nu} [\text{Mes-Acr-Ph}]^{+\ast} \quad (E_{1/2} = +2.00\ \text{V vs SCE})
    $$
  • Single-electron transfer (SET) to CCl₄ :
    $$
    [\text{Mes-Acr-Ph}]^{+\ast} + \text{CCl}4 \rightarrow [\text{Mes-Acr-Ph}]^{2+} + \text{CCl}4^{-\bullet}
    $$
  • Radical propagation :
    $$
    \text{CCl}4^{-\bullet} \rightarrow \text{Cl}^\bullet + \text{CCl}3^\bullet
    $$
    $$
    \text{BCB} + 2\ \text{Cl}^\bullet \rightarrow 2,2\text{-dichloro-BCB}
    $$

This method achieves 40–50% yields with minimal overchlorination, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Synthetic Routes

Method Yield (%) Diastereoselectivity (dr) Key Advantages Limitations
Lithium–halogen exchange 60–75 >95:5 High stereocontrol, scalable Requires pre-functionalized substrates
Dichlorocarbene insertion 55 N/A Direct C–C bond functionalization Competing polymerization pathways
Photoredox chlorination 40–50 N/A Late-stage functionalization, mild conditions Lower yields, radical inhibitors required

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorobicyclo[1.1.0]butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dichlorobicyclo[1.1.0]butane is primarily driven by its high strain energy. The compound undergoes strain-release reactions, which involve the cleavage of the central strained bond to form more stable ring systems. This process is facilitated by the olefinic character of the bridgehead bond, allowing for various functionalization and transformation reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phospha-4-silabicyclo[1.1.0]butane

  • Structure and Bonding : Unlike 2,2-dichlorobicyclo[1.1.0]butane, this compound replaces two carbons with phosphorus and silicon atoms. The central bond length (C1–C3) in bicyclo[1.1.0]butanes is typically ~1.51 Å, but heteroatom substitution alters bond polarization and strain distribution .
  • Reactivity: The phosphorus-silicon system exhibits valence isomerization and acts as a reactive intermediate in cycloaddition reactions, a property less pronounced in halogenated analogs due to reduced electron mobility .

1-Azabicyclo[1.1.0]butane

  • Electronic Properties : Substitution of a carbon with nitrogen introduces lone-pair interactions, lowering the LUMO energy compared to this compound. The molecular weight (55.08 g/mol) and reduced steric bulk also contrast with the dichloro derivative’s higher molecular weight (147.01 g/mol) and steric hindrance .
  • Synthesis : 1-Azabicyclo[1.1.0]butane is synthesized via cyclopropanation of diazo compounds, a method less effective for dichloro analogs due to competing decomposition pathways .

1-Phenylbicyclo[1.1.0]butane

  • Substituent Effects : Aromatic substitution raises the HOMO energy and shortens the HOMO-LUMO gap (4.5 eV vs. ~5.2 eV in unsubstituted bicyclo[1.1.0]butane). In contrast, electron-withdrawing chlorine atoms in this compound likely widen this gap, reducing radical-mediated reactivity .
  • Stability : Phenyl-substituted derivatives show enhanced stability due to conjugation, whereas dichloro analogs may decompose under catalytic conditions (e.g., PtCl2), as observed in electron-deficient bicyclo[1.1.0]butanes .

Structural and Electronic Data Comparison

Property This compound (Inferred) 2-Phospha-4-silabicyclo[1.1.0]butane 1-Azabicyclo[1.1.0]butane
Molecular Weight (g/mol) ~147.01 118.06 (estimated) 55.08
Central Bond Length (Å) ~1.51 (similar to parent) 1.48–1.52 (heteroatom-dependent) 1.49–1.53 (N-influenced)
HOMO-LUMO Gap (eV) ~5.5 (electron-withdrawing Cl) 4.8–5.0 4.3–4.6
Thermal Stability Low (decomposition under catalysis) Moderate (reactive intermediate) Moderate (stable at RT)

Reactivity Insights

  • Electrophilic Reactions : Chlorine substituents in this compound may direct electrophilic attacks to the less-hindered bridgehead carbons, contrasting with phenyl-substituted analogs where aromatic rings dominate reactivity .
  • Radical Pathways : The widened HOMO-LUMO gap in dichloro derivatives likely suppresses diradical intermediates, unlike conjugated systems like 1-phenylbicyclo[1.1.0]butane .

Q & A

Q. What are the most reliable synthetic methodologies for preparing 2,2-dichlorobicyclo[1.1.0]butane, and how do steric/electronic effects influence yield?

  • Methodological Answer : Two primary routes are adapted from bicyclo[1.1.0]butane synthesis:
  • Carbene Addition to Cyclopropenes : Introduce dichloro substituents via carbene intermediates under Simmons-Smith conditions. However, steric hindrance from chlorine atoms may reduce efficiency, requiring optimized stoichiometry (e.g., slow addition of Zn/Cu pairs) .
  • Lithium-Halogen Exchange : Start with 2,2-dibromo-1-(chloromethyl)cyclopropane. Perform a one-pot bromine-lithium exchange at -78°C using t-BuLi, followed by quenching with chlorinating agents. Yields (~60%) depend on precise temperature control and substrate purity .
    Key Data : Steric bulk from Cl groups necessitates longer reaction times (24–48 hrs) compared to unsubstituted analogs.

Q. How can researchers characterize the structural and thermodynamic stability of this compound?

  • Methodological Answer :
  • NMR Analysis : Use 13C^{13}\text{C} NMR to confirm bridgehead chlorination (chemical shifts >100 ppm for strained carbons) and 1H^1\text{H} NMR to detect ring strain via coupling constants (J>10J > 10 Hz) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically <100°C for strained systems). Compare with computational strain energy estimates (e.g., 35.9 kcal·mol1^{-1} for bicyclo[1.1.0]butane, adjusted for Cl substituents) .
    Contradiction Note : Experimental strain energies may exceed additive predictions due to non-bonded 1,3-Cl/C interactions .

Advanced Research Questions

Q. How do dichloro substituents influence regioselectivity in [2π + 2σ] cycloadditions or ene reactions?

  • Methodological Answer :
  • Photoredox Catalysis : Activate this compound via single-electron oxidation to a radical cation (using [Mes2_2Acr-t-Bu2_2]ClO4_4). React with alkenes under blue LED light. Chlorine’s electron-withdrawing effect enhances electrophilicity, favoring head-to-tail adducts (dr > 5:1) .
  • Mechanistic Probes : Use DFT calculations (B3LYP/6-31G*) to map transition states. Chlorine stabilizes partial positive charges at bridgehead carbons, directing nucleophilic attack .
    Data Table :
Alkene TypeYield (%)Diastereomeric Ratio (dr)
Styrene derivatives75–854:1 to 7:1
Nonactivated50–602:1

Q. What computational strategies best predict the kinetic stability and decomposition pathways of this compound?

  • Methodological Answer :
  • Ab Initio MD Simulations : Model bond dissociation energies (C-Cl vs C-C) at MP2/cc-pVTZ level. Chlorine’s electronegativity accelerates C-Cl cleavage (activation energy ~20 kcal·mol1^{-1}) compared to parent bicyclobutane .
  • ESR Spectroscopy : Detect radical intermediates during thermal decomposition. Chlorinated analogs show prolonged radical lifetimes (µs range) due to spin delocalization .
    Contradiction Note : Experimental decomposition rates may exceed simulations due to solvent effects or trace impurities .

Q. What experimental designs mitigate challenges in isolating enantiopure this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Incorporate menthol or binaphthyl groups during synthesis, followed by enzymatic resolution (e.g., lipase-catalyzed hydrolysis). Achieve enantiomeric excess (ee) >90% but with ~30% yield loss .
  • Supercritical Fluid Chromatography (SFC) : Use CO2_2-methanol mobile phases with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Retention times correlate with Cl substitution patterns .
    Key Limitation : Chlorine’s steric demand reduces SFC resolution efficiency compared to smaller halogens.

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